Diethyl (1-methylbutyl)malonate
Overview
Description
Synthesis Analysis
Diethyl (1-methylbutyl)malonate can be synthesized by condensation reactions, such as the Knoevenagel condensation, which involves the reaction of aldehydes with diethyl malonate in the presence of catalytic amounts of bases. For instance, diethyl 2-(4-methylbenzylidene)malonate was synthesized using 4-methylbenzaldehyde and diethyl malonate with piperidine and trifluoroacetic acid as catalysts, demonstrating the versatility of malonate derivatives in synthesis (Achutha et al., 2016).
Molecular Structure Analysis
The molecular structure of diethyl (1-methylbutyl)malonate derivatives has been detailed through X-ray diffraction studies, revealing crystallization in specific crystal systems and the stabilization of the structure through hydrogen bond interactions. Such analyses provide valuable information on the compound's molecular geometry and electronic structure, which are essential for understanding its reactivity and properties (Achutha et al., 2016).
Scientific Research Applications
Polymerization Initiators
Diethyl malonate derivatives, specifically methylene bis(diethyl malonate), have been utilized as initiators in the polymerization process. These compounds, when used with cerium ammonium nitrate redox couples, can initiate polymerization of methyl methacrylate at room temperature, achieving high yields. The variation in molecular weight of the polymers can be controlled by adjusting the molar ratio of methylene bis(diethyl malonate) to cerium salt, indicating a potential chain transfer effect through active methylene groups (Bıçak & Özeroğlu, 2001).
Cyclocondensation Reactions
Malonates, including diethyl malonate derivatives, play a crucial role in cyclocondensation reactions to form six-membered heterocycles. These reactions are essential in synthesizing various organic compounds and have seen attempts to utilize new cyclocondensation agents, enhancing the efficiency and scope of such synthetic processes (Stadlbauer et al., 2001).
Synthesis of Functionalized Polymers
Ester-functionalized poly(1-vinylpyrrolidin-2-one) (PVP) oligomers have been synthesized using diethyl malonate among other esters as chain transfer agents. The study highlights the precise control over molecular weight and the introduction of functional groups into polymers, which are crucial for developing specialized materials with specific properties (Ranucci et al., 2006).
Enantioselective Synthesis
The enantioselective synthesis of γ-aminobutyric acid derivatives, utilizing diethyl malonate in reactions catalyzed by Ni(II) complexes, demonstrates the compound's utility in producing molecules with significant biological activity. Such synthetic strategies are vital in pharmaceutical research, where the stereochemistry of the active molecules plays a critical role in their efficacy (Reznikov et al., 2013).
Green Chemistry Applications
Ionic liquids have been employed as catalysts and reaction mediums in Knoevenagel condensation reactions involving diethyl malonate. This methodology showcases an environmentally friendly approach to conducting organic synthesis, reducing the need for organic solvents and facilitating reactions at room temperature with high efficiency (Ranu & Jana, 2006).
properties
IUPAC Name |
diethyl 2-pentan-2-ylpropanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-5-8-9(4)10(11(13)15-6-2)12(14)16-7-3/h9-10H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFSNEWORATSCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201267910 | |
Record name | 1,3-Diethyl 2-(1-methylbutyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201267910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (1-methylbutyl)malonate | |
CAS RN |
117-47-5 | |
Record name | 1,3-Diethyl 2-(1-methylbutyl)propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl (1-methylbutyl)malonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117475 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl (1-methylbutyl)malonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62700 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Diethyl (1-methylbutyl)malonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10820 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Diethyl 2-(1-methylbutyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201267910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl (1-methylbutyl)malonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.813 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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